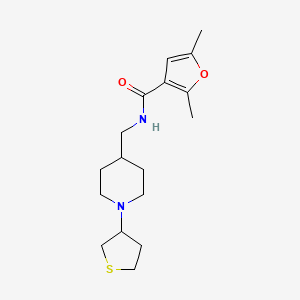

2,5-dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Description

2,5-Dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a furan ring substituted with methyl groups, a piperidine ring linked to a tetrahydrothiophene moiety, and a carboxamide group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

2,5-dimethyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2S/c1-12-9-16(13(2)21-12)17(20)18-10-14-3-6-19(7-4-14)15-5-8-22-11-15/h9,14-15H,3-8,10-11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZHGOBYSGITPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the construction of the furan ring. One common approach is to start with a suitable furan derivative and introduce the necessary substituents through a series of reactions, including alkylation, acylation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The furan ring can be oxidized to form different oxidation products.

Reduction: : Reduction reactions can be applied to modify the functional groups.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized furan derivatives, reduced amides, and substituted piperidine or tetrahydrothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. It could be used to investigate its effects on various biological systems, including its potential as a therapeutic agent.

Medicine

In the medical field, this compound might be explored for its pharmacological properties. It could be tested for its efficacy in treating certain diseases or conditions.

Industry

In industry, this compound could be utilized in the development of new materials or chemical processes. Its unique properties may make it suitable for specific applications in manufacturing and production.

Mechanism of Action

The mechanism by which 2,5-dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide

2,5-Dimethyl-N-((1-(piperidin-4-yl)methyl)furan-3-carboxamide

2,5-Dimethyl-N-((1-(tetrahydrothiophen-3-yl)methyl)furan-3-carboxamide

Uniqueness

2,5-Dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide stands out due to its unique combination of functional groups and structural elements

Biological Activity

2,5-Dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide, with CAS number 2034506-23-3, is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. The compound's structure includes a furan ring and a piperidine moiety, which are known to influence biological activity.

- Molecular Formula : CHNOS

- Molecular Weight : 322.5 g/mol

The compound's unique structure suggests it may interact with various biological targets, potentially leading to significant pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, related carboxamide derivatives have shown inhibitory activity against various cancer cell lines:

| Compound | Cell Line | IC (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | MDA-MB-231 (TNBC) | 0.126 | High |

| Compound B | MCF10A (non-cancerous) | 2.4 | Low |

These findings suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells, indicating a potentially favorable therapeutic window .

The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cancer progression. For example, compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis. Inhibiting MMPs can reduce the invasiveness of cancer cells and prevent metastasis .

Case Studies

A notable case study involved the administration of a structurally related compound in a murine model of metastatic breast cancer. The study demonstrated that treatment significantly reduced the size of metastatic nodules compared to control groups, suggesting that compounds in this class could be effective in managing metastatic disease .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that compounds with similar structures possess favorable absorption and distribution characteristics. However, detailed studies on the toxicity profile of this compound are still required to fully understand its safety profile.

Q & A

What are the key considerations for designing a synthetic route for 2,5-dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide?

Basic Question

The synthesis of structurally analogous carboxamides (e.g., ) involves multi-step reactions requiring precise control of parameters:

- Reaction Conditions : Temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMSO vs. 1,4-dioxane), and catalyst selection (e.g., acid/base) directly impact yield and byproduct formation .

- Intermediate Purification : Techniques like column chromatography or recrystallization (as in ) are critical for isolating high-purity intermediates.

- Functional Group Compatibility : The tetrahydrothiophene and piperidine moieties may require protection/deprotection strategies to avoid undesired side reactions.

How can researchers validate the structural integrity of this compound during synthesis?

Basic Question

A combination of analytical techniques is essential:

| Method | Purpose | Example from Evidence |

|---|---|---|

| NMR Spectroscopy | Confirm regiochemistry and stereochemistry | ¹H/¹³C NMR used in for backbone validation |

| Mass Spectrometry | Verify molecular weight and fragmentation patterns | LC-MS applied in and |

| IR Spectroscopy | Identify functional groups (e.g., C=O, N-H) | IR peaks for carboxamide bonds in |

What biological targets or pathways are hypothesized for this compound?

Advanced Question

While direct data on this compound is limited, structurally related furan-carboxamides (e.g., ) suggest:

- GPCR Modulation : Piperidine and tetrahydrothiophene motifs are common in ligands for neurotransmitter receptors.

- Enzyme Inhibition : Thiophene and furan heterocycles may interact with cytochrome P450 or kinase active sites .

- In Silico Predictions : Molecular docking studies (using tools like AutoDock) can prioritize targets based on pharmacophore similarity to analogs in .

How can reaction conditions be optimized to address low yields in the final coupling step?

Advanced Question

Contradictory yield data in similar syntheses (e.g., vs. 9) may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in amide bond formation but may require strict anhydrous conditions.

- Catalytic Systems : Transition metal catalysts (e.g., Pd for cross-couplings) vs. organocatalysts (e.g., DMAP) have distinct mechanistic implications .

- Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) can mitigate decomposition of heat-sensitive intermediates.

How should researchers resolve contradictory spectral data during characterization?

Advanced Question

Discrepancies in NMR or MS data (e.g., unexpected peaks in ) require:

- Isotopic Labeling : Use deuterated solvents to distinguish solvent artifacts.

- 2D NMR Techniques : HSQC or NOESY can clarify overlapping signals in complex heterocycles .

- Comparative Analysis : Cross-reference with databases (e.g., PubChem in ) for known analogs.

What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Advanced Question

Leverage tools like:

- Molecular Dynamics (MD) Simulations : Assess membrane permeability via logP calculations (e.g., ’s PubChem descriptors).

- ADMET Prediction : Software such as SwissADME can estimate bioavailability and toxicity based on structural fragments (e.g., tetrahydrothiophene’s metabolic stability) .

How does the compound’s heterocyclic framework influence its interaction with biological targets?

Advanced Question

The furan, piperidine, and tetrahydrothiophene moieties contribute to:

- Hydrogen Bonding : The carboxamide group acts as a H-bond donor/acceptor (critical for target binding, as in ).

- Conformational Rigidity : The piperidine ring’s chair conformation may restrict rotational freedom, enhancing selectivity .

- Electronic Effects : Thiophene’s sulfur atom modulates electron density, affecting binding to aromatic residues in enzymes .

What stability challenges arise during long-term storage of this compound?

Basic Question

Stability data from analogs ( ) indicate:

- Hydrolytic Degradation : Susceptibility to moisture requires storage under inert gas (e.g., argon) with desiccants.

- Light Sensitivity : UV/Vis studies (e.g., ) recommend amber vials to prevent photodegradation.

- Temperature : -20°C storage is advised for lyophilized samples to prevent dimerization.

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Question

Key strategies include:

- Analog Synthesis : Modify substituents on the furan (e.g., 2,5-dimethyl vs. 3-methyl) and piperidine (e.g., N-alkylation) to assess activity changes .

- Biological Assays : Use high-throughput screening (HTS) against panels of kinases or GPCRs (as in ).

- Data Correlation : Map substituent effects to computational descriptors (e.g., Hammett constants) .

What strategies are recommended for identifying the compound’s primary biological targets?

Advanced Question

Approaches include:

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.

- Phage Display Libraries : Screen for peptide sequences with high binding affinity to the compound .

- Transcriptomic Profiling : RNA-seq after compound treatment can reveal differentially expressed pathways (e.g., ’s enzyme inhibition studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.